N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-(2-BENZOYL-1-BENZOFURAN-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is an organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-1-BENZOFURAN-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes.
Amidation: The final step involves the formation of the amide bond, which can be done using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZOYL-1-BENZOFURAN-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzofuran or phenoxy moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-BENZOYL-1-BENZOFURAN-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-benzoylbenzofuran and 3-benzoylbenzofuran.
Phenoxyacetamides: Compounds like 2-(4-isopropylphenoxy)acetamide.
Uniqueness
N-(2-BENZOYL-1-BENZOFURAN-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H23NO4 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C26H23NO4/c1-17(2)18-12-14-20(15-13-18)30-16-23(28)27-24-21-10-6-7-11-22(21)31-26(24)25(29)19-8-4-3-5-9-19/h3-15,17H,16H2,1-2H3,(H,27,28) |
InChI Key |
AOIBBVKLQUXWEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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